Product packaging for 5-Cyclopropyl-4-iodo-1,2-oxazole(Cat. No.:)

5-Cyclopropyl-4-iodo-1,2-oxazole

Cat. No.: B13592682
M. Wt: 235.02 g/mol
InChI Key: VCRHJWZCELVXNU-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-iodo-1,2-oxazole (CAS# 124845-04-1) is a halogenated isoxazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular formula is C6H6INO . The structure features an iodine atom at the 4-position, which is a highly reactive site for metal-catalyzed cross-coupling reactions, such as Stille couplings, enabling the introduction of diverse carbon-based substituents to create more complex molecular architectures . The cyclopropyl group at the 5-position is a privileged scaffold in drug design, often employed to improve a compound's metabolic stability, influence its lipophilicity, and direct its three-dimensional conformation . Oxazole and isoxazole cores are recognized as key pharmacophores in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities according to scientific reviews . Specifically, isoxazole carboxamide compounds have been investigated for their role as inhibitors of proteins such as SMYD3 and SMYD2, which are targets in oncology research . As a functionalized building block, this compound is valuable for constructing potential candidates for biological screening in various discovery programs. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6INO B13592682 5-Cyclopropyl-4-iodo-1,2-oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

5-cyclopropyl-4-iodo-1,2-oxazole

InChI

InChI=1S/C6H6INO/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2

InChI Key

VCRHJWZCELVXNU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NO2)I

Origin of Product

United States

Synthetic Methodologies for 5 Cyclopropyl 4 Iodo 1,2 Oxazole

Retrosynthetic Analysis of the 1,2-Oxazole Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available or easily prepared starting materials through a series of "disconnections" that correspond to the reverse of known chemical reactions. ox.ac.uk

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The most common and reliable strategies for its construction involve forming the ring from acyclic precursors. nih.gov Two primary retrosynthetic disconnections are typically considered for the isoxazole (B147169) core:

[3+2] Cycloaddition Disconnection: This approach disconnects the ring across the C3-C4 and C5-O bonds. This leads back to a three-atom component (a nitrile oxide) and a two-atom component (an alkyne). This is the reverse of a 1,3-dipolar cycloaddition reaction. wikipedia.org For the target molecule, this translates to disconnecting 5-cyclopropyl-4-iodo-1,2-oxazole (B6209426) to cyclopropylacetylene (B33242) and an iodo-substituted nitrile oxide, or more practically, to a precursor that can be iodinated after ring formation.

Condensation Disconnection: This strategy involves breaking the N-O and C4-C5 bonds. This deconstruction points towards a three-carbon linear precursor, typically a β-dicarbonyl compound or an α,β-unsaturated ketone, and a source of the N-O unit, which is hydroxylamine (B1172632) or one of its derivatives. nih.govwikipedia.org This is the reverse of a condensation-cyclization reaction.

These fundamental disconnections provide a logical roadmap, suggesting that the key precursors for synthesizing the target molecule will likely be a cyclopropyl-containing alkyne, a cyclopropyl-containing β-dicarbonyl or enone system, and a suitable source for the N-O fragment.

The synthesis of this compound requires a strategy not only for constructing the heterocyclic core but also for introducing the substituents at the correct positions.

Cyclopropyl (B3062369) Group Introduction: The cyclopropyl moiety is robust and can typically be incorporated into one of the key precursors. Synthetic routes would likely start with a commercially available cyclopropyl-containing building block, such as cyclopropyl methyl ketone or cyclopropylacetylene. For instance, cyclopropyl methyl ketone can be a starting point for creating a 1-cyclopropyl-1,3-dione, a precursor for the condensation pathway.

Iodo Group Introduction: The iodine substituent at the C4 position presents a strategic choice:

Pre-functionalization: One could attempt to use an iodinated precursor, such as an α-iodo-β-dicarbonyl compound. However, these precursors can be unstable or challenging to prepare.

Post-functionalization: A more common and often more efficient strategy is the direct iodination of a pre-formed 5-cyclopropyl-1,2-oxazole ring. Electrophilic iodination of activated heterocyclic rings is a well-established transformation. The 5-substituted isoxazole ring can be deprotonated at the C4 position with a strong base, followed by quenching with an iodine source (e.g., I₂ or N-iodosuccinimide). This approach leverages the acidity of the C4-proton, which is enhanced by the adjacent ring heteroatoms. Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, for example, allows for the introduction of an iodo group at the C-5 position. nih.gov

Classical and Modern Approaches to 1,2-Oxazole Ring Construction Applicable to this compound

Several synthetic methods can be adapted to construct the core ring system of the target molecule.

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and highly convergent method for creating the isoxazole ring. wikipedia.orgnih.gov Nitrile oxides are unstable and typically generated in situ from precursors like aldoximes or hydroximoyl chlorides. mdpi.comyoutube.com

The general reaction is: R¹-C≡N⁺-O⁻ (Nitrile Oxide) + R²-C≡C-H (Alkyne) → 3-R¹-5-R²-Isoxazole

To synthesize the 5-cyclopropyl-1,2-oxazole precursor, the required dipolarophile would be cyclopropylacetylene . The nitrile oxide could be generated from formaldoxime (B1209246) or a synthetic equivalent. However, the regioselectivity of the cycloaddition must be controlled to ensure the cyclopropyl group is at the C5 position. Frontier Molecular Orbital (FMO) theory can often predict the outcome, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the regiochemistry. mdpi.com

DipolarophileNitrile Oxide PrecursorConditionsProductYieldReference
Alkenes/AlkynesAldoximesVaries (e.g., base, oxidant)Isoxazolines/IsoxazolesGood to Excellent nih.govmdpi.comresearchgate.net
CyclopropylacetyleneFormaldoxime (or equivalent)In situ generation5-Cyclopropyl-1,2-oxazoleNot specifiedApplicable Method

This table represents a generalized approach, as specific examples for cyclopropylacetylene were not detailed in the provided sources.

A widely used classical method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov The reaction proceeds via condensation to form an oxime intermediate, which then undergoes acid- or base-catalyzed cyclization and dehydration to yield the isoxazole ring. wikipedia.orgbyjus.com

To obtain a 5-cyclopropyl isoxazole, the required precursor is a 1-cyclopropyl-1,3-dione or a related β-enamino ketoester. For example, 1-cyclopropyl-1,3-butanedione would react with hydroxylamine hydrochloride to yield 3-methyl-5-cyclopropyl-1,2-oxazole. To obtain the target 5-cyclopropyl-1,2-oxazole (with hydrogen at C3), a 1-cyclopropyl-3-oxo-propanal equivalent would be needed. A more versatile approach uses β-enamino ketoesters, which can be synthesized from β-keto esters and subsequently cyclized with hydroxylamine. nih.gov

PrecursorReagentConditionsProductYieldReference
β-Enamino ketoestersHydroxylamine hydrochlorideVariesRegioisomeric 1,2-oxazolesModerate nih.gov
1,3-DiketonesHydroxylamineAcidic or basicSubstituted 1,2-oxazolesGood nih.govwikipedia.org
1-Cyclopropyl-1,3-butanedioneHydroxylamine HCle.g., Ethanol, reflux3-Methyl-5-cyclopropyl-1,2-oxazoleNot specifiedApplicable Method

This table illustrates the general condensation methodology.

Modern synthetic chemistry has introduced novel oxidative methods for heterocycle formation. One such strategy applicable to isoxazoles involves the oxidative cyclization of propargylamines or aldoximes. mdpi.comorganic-chemistry.org

For instance, a one-pot synthesis has been developed involving the oxidation of propargylamines to their corresponding oximes, followed by a copper-catalyzed intramolecular cyclization to form the isoxazole ring. acs.orgfao.org This method is noted for its efficiency and tolerance of various functional groups. organic-chemistry.org To apply this to the target molecule, a precursor such as 1-cyclopropyl-2-propyn-1-amine (B3392876) would be required.

Starting MaterialReagentsKey FeaturesProductYieldReference
PropargylaminesOxidant (e.g., m-CPBA), CuClOne-pot, regiospecific5-Substituted or 3,5-Disubstituted IsoxazolesGood to Excellent organic-chemistry.orgacs.org
Alkyne-tethered aldoximesHypervalent iodine(III) speciesCatalytic, intramolecularFused IsoxazolesUp to 94% mdpi.com

This table summarizes modern oxidative cyclization approaches.

Another advanced method uses hypervalent iodine reagents to catalyze the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes, affording polycyclic isoxazole derivatives in high yields. mdpi.com While this specific example leads to fused rings, the underlying principle of using hypervalent iodine for oxidative C-O and N-O bond formation is relevant to modern isoxazole synthesis. nsf.gov

Metal-Catalyzed Cyclizations (e.g., Palladium, Gold, Copper)

The construction of the 1,2-oxazole ring can be efficiently achieved through various metal-catalyzed cyclization reactions. These methods offer mild conditions and high regioselectivity, making them suitable for the synthesis of highly substituted isoxazoles.

Gold-Catalyzed Cyclization: Gold catalysts, particularly AuCl₃, have proven effective in the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. orgsyn.orgorganic-chemistry.org This methodology allows for the selective synthesis of 5-substituted isoxazoles by choosing appropriate substituents on the acetylenic oxime precursor. orgsyn.orgbaranlab.org For the synthesis of a 5-cyclopropyl derivative, a key starting material would be a cyclopropyl acetylenic ketone, which can be converted to the corresponding oxime. The gold(III) catalyst activates the alkyne's triple bond, facilitating a 5-endo-dig cyclization, followed by protodeauration to yield the stable isoxazole ring. baranlab.org

Palladium-Catalyzed Reactions: Palladium catalysis offers several routes to substituted isoxazoles. One powerful method is the cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes, which can generate 3,4,5-trisubstituted isoxazoles. nih.gov Furthermore, sequential palladium-catalyzed processes, such as a Sonogashira coupling followed by a Suzuki coupling, have been employed to construct complex biaryl-substituted isoxazoles, demonstrating the versatility of palladium in functionalizing the isoxazole core. nih.gov

Copper-Catalyzed Cycloadditions: Copper(I)-catalyzed [3+2] cycloaddition reactions are a cornerstone for isoxazole synthesis. A highly regioselective and convenient one-pot procedure involves the reaction between a terminal alkyne and a nitrile oxide, which can be generated in situ from an aldoxime. wikipedia.org To obtain a 5-cyclopropyl-1,2-oxazole, cyclopropylacetylene would be the requisite starting alkyne. orgsyn.orggoogle.com This approach is valued for its operational simplicity and the mild conditions required. wikipedia.org Additionally, copper-catalyzed one-pot oxidation/cyclization sequences starting from propargylamines provide another efficient route to the isoxazole core. organic-chemistry.orgorganic-chemistry.org

Catalyst System Precursor Type Key Features Reference(s)
AuCl₃α,β-Cyclopropyl Acetylenic OximeMild conditions, high selectivity for 5-substitution. orgsyn.orgorganic-chemistry.orgbaranlab.org
Pd(II) Complexes2-Alkyn-1-one O-methyl OximesCascade reactions allow for multi-functionalization. nih.govnih.gov
Cu(I) SaltsCyclopropylacetylene + Nitrile OxideHigh regioselectivity, one-pot procedure. organic-chemistry.orgwikipedia.org
CuClPropargylaminesOne-pot oxidation/cyclization sequence. organic-chemistry.orgorganic-chemistry.org

Rearrangement Reactions and Functional Group Transformations Leading to Oxazoles

While cycloadditions are common, the 1,2-oxazole ring can also be formed through strategic rearrangement reactions. One notable method involves the ring-opening of cyclopropyl oximes. When treated with reagents like phosphorus oxychloride, substituted cyclopropyl oximes can undergo a ring-opening followed by an intramolecular nucleophilic vinylic substitution to afford substituted 1,2-oxazoles. nih.gov This strategy is particularly relevant as it directly utilizes a cyclopropyl-containing precursor to form the heterocyclic ring.

Another relevant transformation is the photochemical rearrangement of isoxazoles. While often leading to oxazole (B20620) isomers, this process proceeds through highly reactive ketenimine intermediates. nih.gov These intermediates can be trapped with nucleophiles, such as hydrazine, to generate different heterocyclic systems like pyrazoles, demonstrating a powerful functional group transformation strategy that originates from the isoxazole core. nih.gov The Beckmann rearrangement of specific o-hydroxyaryl ketoximes has also been shown to be a tunable reaction, capable of producing benzisoxazole derivatives under certain conditions. rsc.orgnih.gov

Rearrangement Type Precursor Product Key Transformation Reference(s)
Ring Opening/CyclizationCyclopropyl OximeSubstituted 1,2-OxazoleIntramolecular nucleophilic vinylic substitution. nih.gov
Photochemical IsomerizationSubstituted 1,2-OxazoleKetenimineN-O bond homolysis and skeletal rearrangement. nih.gov
Beckmann Rearrangemento-Hydroxyaryl KetoximeBenzisoxazoleBase-free conditions promoting rearrangement/cyclization. rsc.orgnih.gov

Regioselective Introduction of the 4-Iodo Substituent

Introducing an iodine atom specifically at the C4 position of the 1,2-oxazole ring is a critical step that can be achieved through either direct or indirect methods.

A highly effective and direct route to 4-iodoisoxazoles involves an electrophilic iodocyclization of 2-alkyn-1-one O-methyl oximes. By using an iodine source such as iodine monochloride (ICl), the cyclization of a Z-O-methyl oxime precursor proceeds under mild conditions to directly and selectively install an iodine atom at the C4 position, affording 3,4,5-trisubstituted isoxazoles in moderate to excellent yields. cdnsciencepub.com This method is particularly powerful as it constructs the ring and installs the C4-iodo substituent in a single, highly regioselective step. The resulting 4-iodoisoxazoles are versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. cdnsciencepub.com

When direct iodination is not feasible, indirect methods can be employed. One such strategy is directed metalation. The direct lithiation of the isoxazole ring at C4 is challenging because the proton at C5 is generally more acidic, and lithiation can often lead to ring cleavage. researchgate.netorganic-chemistry.org However, the principle of Directed ortho Metalation (DoM) offers a potential solution. baranlab.orgwikipedia.orguwindsor.ca In this approach, a directing metalation group (DMG) installed on the molecule coordinates to an organolithium base, guiding deprotonation to the adjacent position. wikipedia.orgnih.govmarquette.edu A hypothetical route for the target compound could involve introducing a DMG onto the C5-cyclopropyl group, which could then direct lithiation to the C4 position. Subsequent quenching of the resulting C4-lithiated intermediate with a suitable electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would furnish the 4-iodo-1,2-oxazole. While powerful, this approach would require careful selection of the DMG and optimization of reaction conditions to avoid undesired side reactions.

Stereoselective Installation and Manipulation of the 5-Cyclopropyl Substituent

The cyclopropyl moiety at the C5 position must be installed from a suitable precursor. Stereoselective methods are crucial if chiral centers are present on the cyclopropane (B1198618) ring.

The synthesis of the target molecule logically begins with the construction of a cyclopropyl-containing building block, which is then elaborated into the isoxazole ring. Several reliable methods exist for the stereoselective synthesis of cyclopropanes.

The Simmons-Smith reaction is a classic and powerful method for the cyclopropanation of allylic alcohols. The reaction of an allylic alcohol with a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, proceeds with high diastereoselectivity, directed by the hydroxyl group. nih.gov This provides a reliable route to chiral cyclopropyl methanols.

Another widely used method is the Corey-Chaykovsky reaction , where an α,β-unsaturated ketone (chalcone) reacts with a sulfur ylide, such as dimethylsulfoxonium methylide, to produce a cyclopropyl ketone. nih.gov This approach is valuable for creating the direct cyclopropyl ketone precursor needed for some isoxazole syntheses.

Once a cyclopropyl-containing intermediate like an allylic alcohol is formed, it can be oxidized to the corresponding cyclopropyl ketone. nih.govorganic-chemistry.orgnrochemistry.com A variety of modern oxidation methods, such as those using Dess-Martin periodinane or Swern oxidation, can achieve this transformation efficiently under mild conditions. masterorganicchemistry.comorgsyn.org This cyclopropyl ketone or a derivative, such as cyclopropylacetylene (prepared from cyclopropyl methyl ketone), can then be carried forward using the metal-catalyzed cyclization methods described previously to form the final 5-cyclopropyl-1,2-oxazole ring system. orgsyn.orggoogle.com

Reaction Precursor Product Key Features Reference(s)
Simmons-Smith CyclopropanationAllylic AlcoholCyclopropyl MethanolHigh diastereoselectivity, directed by hydroxyl group. nih.gov
Corey-Chaykovsky Reactionα,β-Unsaturated KetoneCyclopropyl KetoneForms cyclopropyl ketone directly. nih.gov
Alcohol Oxidation (e.g., DMP, Swern)Cyclopropyl MethanolCyclopropyl KetoneMild and efficient conversion to ketone. nih.govorganic-chemistry.orgnrochemistry.commasterorganicchemistry.comorgsyn.org

Maintaining Cyclopropyl Ring Integrity During Oxazole Formation

A critical challenge in the synthesis of this compound is the preservation of the three-membered cyclopropyl ring. This strained carbocyclic system is susceptible to ring-opening reactions under various conditions, particularly those involving strong acids, electrophiles, or certain oxidizing agents. Therefore, the selection of synthetic methods that operate under mild and controlled conditions is paramount.

The integrity of the cyclopropyl group is a significant consideration during the formation of the 1,2-oxazole ring itself. While specific studies on the synthesis of 5-cyclopropyl-1,2-oxazole are not extensively detailed in readily available literature, the general methods for 1,2-oxazole formation can be adapted. For instance, the reaction of a cyclopropyl-substituted β-enamino ketoester with hydroxylamine is expected to proceed under conditions that are sufficiently mild to leave the cyclopropyl ring intact nih.gov.

Furthermore, during the subsequent iodination step, the choice of reagents is crucial. The use of a metalation-iodination protocol is advantageous as it avoids harsh electrophilic iodinating agents that could potentially react with the cyclopropyl ring. The reaction is typically carried out at very low temperatures (e.g., -78 °C), which helps to control the reactivity of the organolithium reagent and prevent unwanted side reactions, including potential ring-opening of the cyclopropyl group commonorganicchemistry.com. The stability of the cyclopropyl group in the presence of organolithium reagents and iodine at low temperatures is generally high, making this a preferred method for the synthesis of the target compound.

Table 1: Key Synthetic Steps and Considerations

StepReactionKey ReagentsCritical ConditionsPurposeCompound Formed
11,2-Oxazole FormationCyclopropyl β-enamino ketoester, HydroxylamineMild reaction conditionsConstruction of the core heterocyclic ring5-Cyclopropyl-1,2-oxazole
2C-4 Iodinationn-Butyllithium, IodineLow temperature (-78 °C)Regioselective introduction of iodineThis compound

Chemical Reactivity and Transformation Pathways of 5 Cyclopropyl 4 Iodo 1,2 Oxazole

Reactivity at the 4-Iodo Position

The iodine atom at the C4 position serves as an excellent leaving group in numerous metal-catalyzed and substitution reactions. Its reactivity is central to the utility of this compound as an intermediate in the synthesis of more complex molecules.

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 4-iodo-oxazole moiety is a competent substrate for these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgyonedalabs.com This reaction is highly effective for the arylation or alkylation of the 4-position of the oxazole (B20620) ring. Given the prevalence of the cyclopropyl (B3062369) group in pharmaceutical compounds, the Suzuki-Miyaura coupling of cyclopropyl-containing building blocks is of significant interest. nih.gov The reaction readily couples aryl and heteroaryl halides with various boronic acids and their derivatives, such as potassium cyclopropyltrifluoroborate (B8364958). nih.govnih.gov

Research has demonstrated that heteroaryl chlorides can be successfully coupled with potassium cyclopropyltrifluoroborate in moderate to excellent yields, a method that should be directly applicable to the more reactive 4-iodo-oxazole substrate. nih.gov Typical conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst / Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ / n-BuPAd₂ Cs₂CO₃ Toluene/H₂O 80 79-99 nih.gov
Pd(PPh₃)₄ K₂CO₃ DMF 100 44-99 walisongo.ac.id

This data represents the coupling of various aryl/heteroaryl halides and is illustrative of the conditions applicable to 5-cyclopropyl-4-iodo-1,2-oxazole (B6209426).

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine which can also serve as the solvent. wikipedia.orgnih.gov It is a cornerstone method for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.org The installation of acetylene (B1199291) moieties is a key strategy in medicinal chemistry, and the Sonogashira reaction is a primary tool for this purpose. nih.gov

The reaction is applicable to a wide range of aryl iodides and terminal alkynes, including those with significant steric hindrance. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. libretexts.orgnih.gov The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles, for example, can be mediated by in situ generated copper(I) species. nih.gov

Table 2: General Conditions for Sonogashira Coupling

Catalyst Co-catalyst Base Solvent Temperature Reference
PdCl₂(PPh₃)₂ CuI Triethylamine Not specified Room Temp wikipedia.orgnih.gov
Pd(II) complex None (Copper-free) Not specified Aqueous Room Temp nih.gov

This data represents typical conditions for Sonogashira couplings on aryl/vinyl halides.

The Heck reaction is a palladium-catalyzed method for coupling aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgyoutube.com A key advantage of the Heck reaction is its excellent trans selectivity in many cases. organic-chemistry.org The reaction typically involves a palladium source, often with phosphine ligands, and a base. organic-chemistry.orglibretexts.org The catalytic cycle involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

While standard organic solvents are common, research has shown that ionic liquids can serve as effective media for the Heck reaction, sometimes leading to enhanced catalyst stability and recyclability. nih.gov The reaction is robust and can be applied to a variety of aryl halides and activated alkenes. organic-chemistry.org

Table 3: Illustrative Conditions for Heck Coupling Reactions

Catalyst Base Solvent Temperature (°C) Key Feature Reference
Pd(II) carboxylate Not specified Not specified Not specified Phosphine-free catalyst organic-chemistry.org
PdCl₂ Not specified [Bu₄N]Br (Ionic Liquid) 150 Enhanced catalyst stability nih.gov

This table provides examples of different systems used for Heck reactions on aryl halides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of paramount importance for the synthesis of anilines and their derivatives, which are common structures in pharmaceuticals. The reaction generally requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a base. While specific examples for this compound are not detailed in the provided literature, the general applicability of this reaction to aryl iodides suggests it would be a viable method for introducing amino groups at the C4 position. nih.gov The reaction of an aryl halide with an amine in the presence of a palladium catalyst can provide N-arylamines in excellent yields. nih.gov

Direct nucleophilic aromatic substitution (SNAr) on an iodo-oxazole is generally challenging unless the ring is sufficiently activated by electron-withdrawing groups. youtube.com However, the carbon-iodine bond can be targeted by potent carbon nucleophiles, such as those found in organometallic reagents. libretexts.org Grignard and organolithium reagents are powerful nucleophiles that readily react with various electrophiles. libretexts.org Their reaction with this compound would likely proceed not through a direct SNAr mechanism but via a metal-halogen exchange, followed by subsequent reaction with an electrophile, or through a transition-metal-catalyzed coupling process. These organometallic reagents are also strong bases and require anhydrous conditions to prevent quenching by water. libretexts.org

Reactivity of the 1,2-Oxazole Heterocycle

Nucleophilic Additions and Ring-Opening Pathways

The isoxazole (B147169) ring, particularly when substituted with an electron-withdrawing group like iodine at the 4-position, is susceptible to nucleophilic attack, which can lead to a variety of ring-opened products. The inherent strain of the five-membered ring and the weak N-O bond make it a key site for reactivity.

Reductive cleavage is a common pathway for isoxazole ring opening. The reaction of isoxazoles with molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water is known to mediate a ring expansion to form 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov This transformation proceeds through the reductive opening of the isoxazole ring to form an unstable enaminone intermediate, which then undergoes cyclization. nih.gov While this specific reaction was demonstrated on other isoxazole derivatives, it represents a potential pathway for this compound, where the Mo(CO)₆ would facilitate the cleavage of the N-O bond. nih.gov

Another significant ring-opening pathway involves electrophilic-initiated nucleophilic attack. For instance, the treatment of substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® results in fluorination followed by deprotonation and N-O bond cleavage. researchgate.net This process yields tertiary fluorinated carbonyl compounds. researchgate.net Although this specific method uses an electrophile to initiate the process, the mechanism involves a subsequent nucleophilic attack that breaks the ring structure.

Nucleophilic attack can also occur directly at the carbon atoms of the isoxazole ring. Studies on related oxazole systems have shown that nucleophiles can attack the C-5 position, leading to ring opening and the formation of amide products. rsc.org In the context of this compound, strong nucleophiles could potentially attack either C-3 or C-5, facilitated by the electronic properties of the ring and its substituents. The presence of the iodine atom could influence the regioselectivity of such an attack. For example, a review of fused isoxazoles describes a ring-opening reaction of an imidazo-[4,5-c]-isoxazole derivative with dimethyl acetylene dicarboxylate (DMAD), a nucleophilic reagent, to yield a diazepino-isoxazole. mdpi.com

The table below summarizes findings from related isoxazole systems, illustrating potential nucleophilic ring-opening pathways.

Reagent/ConditionIsoxazole SystemProduct TypeReference
Mo(CO)₆ / H₂O / MeCNMethyl 2-(isoxazol-5-yl)-3-oxopropanoates4-Oxo-1,4-dihydropyridine-3-carboxylates nih.gov
Selectfluor®4-Methyl-5-phenylisoxazoleα-Fluorocyanoketone researchgate.net
Ethanethiol / BaseTetrahydrobenzisoxazole derivativeRing-opened amide rsc.org
Dimethyl acetylene dicarboxylateImidazo-[4,5-c]-isoxazole-6-carboxylate1H- clockss.orgacs.orgacs.orgdiazepino [2,3-c] isoxazole mdpi.com

Rearrangement Mechanisms of the Oxazole Core under various conditions

The isoxazole ring system can undergo several types of rearrangement reactions, typically initiated by thermal or photochemical energy, or by treatment with a base. These rearrangements often involve the cleavage of the weak N-O bond and can lead to the formation of various other heterocyclic structures.

Photochemical Rearrangement: Upon irradiation with UV light (typically 200–330 nm), isoxazoles can undergo photoisomerization. acs.orgnih.gov The process is believed to proceed via the homolytic cleavage of the O–N bond, forming a diradical intermediate that rearranges to an acyl-stabilized azirine. acs.orgnih.gov This highly strained three-membered ring is a key intermediate that can then ring-open in different ways. In many cases, the azirine rearranges to form a more stable oxazole. acs.org More recently, research has shown that trisubstituted isoxazoles can be photochemically converted into isolable ketenimines. nih.gov This transformation provides a pathway to other valuable heterocyclic systems; for example, the resulting ketenimines can react with hydrazines to form highly functionalized pyrazoles. nih.gov Although thermal processing alone does not yield these products, the use of continuous flow reactor technology has made this photochemical rearrangement a practical, scalable method. acs.org

Base-Catalyzed Rearrangement: In the presence of a base, certain isoxazoles can rearrange to form oxazoles. This transformation was observed for benzisoxazole derivatives under reflux in aprotic solvents with bases like cesium carbonate. rsc.org The proposed mechanism does not involve the high-energy intermediates of photolysis. Instead, it is thought to proceed via a base-induced process analogous to a Neber rearrangement, forming an azirine intermediate which then collapses to the oxazole product. rsc.org The reaction was shown to be catalytic in base. rsc.org

Thermal Rearrangement: Thermal rearrangement of oxazoles, known as the Cornforth rearrangement, involves the transposition of the substituents at the C-4 and C-5 positions. wikipedia.org The mechanism starts with a thermal pericyclic ring opening to furnish a nitrile ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition to reform the oxazole ring with the substituents interchanged. wikipedia.org The feasibility of the reaction depends on the relative stability of the starting material versus the nitrile ylide intermediate. wikipedia.org While originally described for 4-acyloxazoles, this principle of thermal ring-opening and recyclization is a fundamental reactivity pattern for the oxazole core.

The following table outlines various rearrangement mechanisms applicable to the isoxazole core based on studies of related compounds.

ConditionIsoxazole/Oxazole SystemKey IntermediateProduct TypeReference
UV Light (200-330 nm)Trisubstituted isoxazolesAcyl azirine, KetenimineOxazoles, Pyrazoles (after trapping) acs.orgnih.gov
Base (e.g., Cs₂CO₃), RefluxTetrahydrobenzisoxazolesAzirine (via Neber-like rearrangement)Benzoxazoles rsc.org
Thermal4-AcyloxazolesNitrile ylideIsomeric Oxazole wikipedia.org

Stability and Degradation Pathways

The stability of this compound is influenced by its substituents and the inherent reactivity of the isoxazole ring. The presence of the iodine atom and the cyclopropyl group, coupled with the weak N-O bond, dictates its degradation pathways under various environmental and chemical conditions.

Hydrolytic Degradation: A highly relevant degradation pathway for compounds containing a 5-cyclopropylisoxazole (B1311817) moiety is exemplified by the herbicide isoxaflutole. usda.gov Isoxaflutole, which is 5-cyclopropyl-4-(2-methylsulfonyl-4-trifluoromethylbenzoyl)isoxazole, undergoes rapid hydrolysis where the isoxazole ring is opened. usda.gov This reaction yields a stable and phytotoxic diketonitrile (DKN) metabolite. usda.gov This initial ring-opening step highlights the susceptibility of the isoxazole ring to hydrolysis. For this compound, a similar hydrolytic ring cleavage would be a probable degradation route, likely initiated by nucleophilic attack of water or hydroxide (B78521) on the ring.

Oxidative and Chemical Degradation: The degradation of isoxazole derivatives can be accelerated by oxidizing agents. The DKN metabolite of isoxaflutole, for instance, reacts rapidly with hypochlorite (B82951) (chlorine) in tap water. usda.gov This reaction oxidizes the DKN to a non-biologically active benzoic acid metabolite, effectively detoxifying it. usda.gov Given that this compound contains an oxidizable cyclopropyl group and an iodo-substituent, it would likely be susceptible to degradation by strong oxidizing agents.

Biodegradation: Halogenated organic compounds are often subject to microbial degradation in the environment. nih.govnih.gov A critical step in the biodegradation of such molecules is dehalogenation, which can occur through various enzymatic reactions. nih.gov Microorganisms have evolved enzymes capable of cleaving carbon-halogen bonds, which often precedes the cleavage of the aromatic or heterocyclic ring. nih.gov Therefore, a potential biodegradation pathway for this compound would involve initial enzymatic deiodination, followed by the breakdown of the resulting 5-cyclopropylisoxazole core. The entire process of biodegradation typically involves a series of steps categorized as upper, middle, and lower metabolic pathways that successively convert toxic compounds into common cellular metabolites. nih.gov

General Stability Considerations: The stability of the isoxazole ring can be significantly compromised by certain substitution patterns. For example, studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have shown them to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While this compound does not possess these specific substituents, this finding underscores the inherent potential for instability in the oxazole core, which can be triggered by appropriate functional groups. The isoxazole ring is generally stable to some oxidizing agents and acids, but the weak N-O bond remains a point of latent reactivity. clockss.org

The table below summarizes potential degradation pathways for this compound based on data from related compounds.

Degradation TypeRelevant SystemKey ProcessResulting ProductsReference
HydrolysisIsoxaflutole (5-cyclopropylisoxazole derivative)Ring openingDiketonitrile metabolite usda.gov
Chemical OxidationIsoxaflutole's DKN metaboliteReaction with hypochloriteBenzoic acid metabolite usda.gov
BiodegradationGeneral Halogenated AromaticsEnzymatic dehalogenation and ring cleavageCatechols, other common metabolites nih.gov
Hydrolytic Instability5-Hydroxyoxazole-4-carboxylic acidsHydrolytic ring-opening, decarboxylationDecomposition nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in 5 Cyclopropyl 4 Iodo 1,2 Oxazole Research

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including 5-cyclopropyl-4-iodo-1,2-oxazole (B6209426). By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

High-Field ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Definitive Structural Assignment and Isomer Differentiation

High-field ¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR techniques used for the characterization of organic compounds. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and any protons on the oxazole (B20620) ring. The chemical shifts of these protons are influenced by their local electronic environment, providing clues to their position relative to the iodo and cyclopropyl substituents. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments within the molecule.

While specific experimental data for this compound is not widely available in the public domain, general principles of NMR spectroscopy allow for the prediction of its spectral features. For instance, the protons of the cyclopropyl group would likely appear as a set of complex multiplets in the upfield region of the ¹H NMR spectrum. The chemical shifts of the oxazole ring carbons would be observed in the downfield region of the ¹³C NMR spectrum, with the carbon atom bonded to the iodine atom showing a characteristic shift due to the heavy atom effect.

Although less common, ¹⁵N and ¹⁹F NMR could also be employed for more detailed structural analysis if nitrogen or fluorine were present in the molecule or used as a labeling agent. These techniques can provide further insights into the electronic structure and connectivity of the molecule.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more complete picture of the molecular structure. wikipedia.org These experiments are essential for establishing the connectivity of atoms and for determining the stereochemistry of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com For this compound, COSY would be used to confirm the connectivity of the protons within the cyclopropyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques show correlations between protons and the carbon atoms to which they are directly attached. youtube.com This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is particularly useful for connecting different functional groups within the molecule, such as linking the cyclopropyl group to the oxazole ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is a key technique for determining the stereochemistry and conformation of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule. This precise mass measurement allows for the determination of the elemental composition of the molecule with a high degree of confidence.

For this compound, with a predicted monoisotopic mass of 234.94942 Da, HRMS would be used to confirm this exact mass, thereby verifying its elemental formula of C₆H₆INO. In addition to the molecular ion peak, mass spectrometry can also provide information about the fragmentation pattern of the molecule. This fragmentation data can offer further structural insights by revealing the stable fragments that are formed when the molecule breaks apart in the mass spectrometer.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Different functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these techniques excellent for identifying the presence of specific functional groups within a molecule.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the cyclopropyl group, as well as vibrations associated with the C=N and C-O bonds of the oxazole ring. The C-I stretching vibration would likely appear in the far-infrared region of the spectrum. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational "fingerprint" of the molecule, which can be used for its identification and to assess its purity.

Chiral Chromatography (HPLC/GC) for Enantiomeric and Diastereomeric Purity Assessment

If a molecule is chiral, it can exist as a pair of non-superimposable mirror images called enantiomers. In many applications, particularly in the pharmaceutical industry, it is essential to separate and quantify these enantiomers, as they can have different biological activities. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, is the most common method for separating enantiomers.

For a chiral derivative of this compound, chiral HPLC or GC would be employed to determine its enantiomeric purity. This involves developing a chromatographic method that can resolve the two enantiomers, allowing for their individual detection and quantification. This is a critical step in the characterization of any chiral compound.

Theoretical and Computational Investigations of 5 Cyclopropyl 4 Iodo 1,2 Oxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for determining the three-dimensional structure and electronic properties of molecules. These methods model the molecule at the atomic level, providing data on bond lengths, bond angles, and the distribution of electron density.

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable. researchgate.net It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization.

For 5-Cyclopropyl-4-iodo-1,2-oxazole (B6209426), DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation. researchgate.net The process involves systematically adjusting the coordinates of each atom until a stationary point on the potential energy surface is located, representing a stable structure.

The resulting optimized geometry would reveal key structural parameters. The 1,2-oxazole ring is expected to be nearly planar. The C-I bond at the 4-position will be a significant feature, influencing the electronic distribution within the ring. The cyclopropyl (B3062369) group at the 5-position introduces a degree of steric bulk and unique electronic character due to its strained ring system. The table below presents hypothetical, yet realistic, geometric parameters for this compound, derived from standard bond lengths and data from DFT studies on similar oxazole (B20620) systems. researchgate.netreddit.com

ParameterAtomsExpected Value
Bond Length (Å)O1-N2~1.42
Bond Length (Å)N2-C3~1.31
Bond Length (Å)C3-C4~1.43
Bond Length (Å)C4-C5~1.37
Bond Length (Å)C5-O1~1.35
Bond Length (Å)C4-I~2.08
Bond Length (Å)C5-C(cyclopropyl)~1.48
Bond Angle (°)C5-O1-N2~105
Bond Angle (°)O1-N2-C3~111
Bond Angle (°)N2-C3-C4~113
Bond Angle (°)C3-C4-C5~104
Bond Angle (°)C4-C5-O1~107

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher levels of accuracy for energetic properties compared to DFT. researchgate.net These methods are more computationally demanding but are essential for obtaining precise values for properties like reaction energies, activation barriers, and heats of formation.

Applying these methods to this compound would allow for a benchmark of the energies obtained from DFT. For instance, a single-point energy calculation using a method like CCSD(T) on the DFT-optimized geometry would yield a highly accurate electronic energy. This is critical for constructing precise energy profiles for reactions involving the molecule. While full geometry optimization with these methods is often prohibitively expensive for a molecule of this size, they are the gold standard for refining energetic predictions.

Aromaticity Analysis of the 1,2-Oxazole Ring System

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. The 1,2-oxazole (isoxazole) ring is considered a weakly aromatic heterocycle. uu.nlwikipedia.org Its aromatic character can be quantified using several computational techniques.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. masterorganicchemistry.com It involves placing a "ghost" atom, with no electrons or nucleus, at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). The calculated magnetic shielding at this point indicates the presence of a magnetically induced ring current. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current associated with anti-aromaticity.

For the 1,2-oxazole ring in this compound, NICS calculations would likely show moderately negative values, confirming its aromatic character. uu.nl Studies on the parent isoxazole (B147169) and related benzisoxazoles support this expectation, although the degree of aromaticity is less than that of benzene (B151609). uu.nl The substituents (iodo and cyclopropyl groups) would slightly perturb the electron distribution and thus the NICS values, but the fundamental aromatic nature of the ring would be preserved.

Ring SystemNICS(0) (ppm)NICS(1) (ppm)Aromaticity
Benzene (Reference)-9.7-11.5Aromatic
1,2-Oxazole (Expected)-3.0 to -6.0-5.0 to -8.0Weakly Aromatic
This compound (Predicted)-2.5 to -5.5-4.5 to -7.5Weakly Aromatic

The Electron Localization Function (ELF) is a method used to visualize regions of high electron pair probability in a molecule. wikipedia.org In aromatic systems, ELF analysis reveals delocalized electron density above and below the plane of the ring. A topological analysis of the ELF basins can provide a quantitative measure of electron delocalization. researchgate.net For the 1,2-oxazole ring, ELF would show basins corresponding to the covalent bonds and lone pairs on the oxygen and nitrogen atoms. The degree of delocalization would be apparent from the electron population of the π-system basins. jussieu.fr

Other aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), quantify aromaticity based on geometric parameters (bond length equalization). researchgate.net A HOMA value close to 1 indicates a highly aromatic system, while a value near 0 suggests a non-aromatic one. For the 1,2-oxazole ring, the HOMA index is expected to be significantly lower than that of benzene but well above zero, classifying it as an aromatic compound. researchgate.net

Mechanistic Studies of Reactions Involving this compound

The 4-iodo substituent makes this compound a valuable substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecules. jussieu.fr The carbon-iodine bond is a key reactive site, readily undergoing oxidative addition to a low-valent metal catalyst, typically palladium(0). clockss.org

A computational mechanistic study of a representative reaction, such as a Suzuki-Miyaura coupling, would involve mapping the entire catalytic cycle. This includes the following key steps:

Oxidative Addition: The initial and often rate-determining step where the Pd(0) catalyst inserts into the C4-I bond, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

DFT calculations would be used to determine the geometries and energies of all reactants, intermediates, transition states, and products along the reaction pathway. This allows for the determination of activation barriers for each step, providing a detailed understanding of the reaction kinetics and thermodynamics. Such studies on iodo-substituted heterocyles have shown that the oxidative addition step is generally facile due to the relatively weak C-I bond. clockss.orgnih.gov The electronic properties of the 1,2-oxazole ring and the steric influence of the adjacent cyclopropyl group would modulate the energetics of the catalytic cycle.

Transition State Analysis and Reaction Coordinate Calculations

There are no available studies that have performed transition state analysis or reaction coordinate calculations for reactions involving this compound. Such calculations are typically used to elucidate reaction mechanisms, identify intermediate structures, and understand the energetic pathway from reactants to products. For related heterocyclic systems, these analyses have been crucial in understanding synthetic pathways, such as cycloaddition reactions or ring-opening and cyclization processes. beilstein-journals.org

Energy Barriers and Reaction Kinetics Predictions

In the absence of dedicated research, data on the predicted energy barriers and reaction kinetics for this compound are not available. This type of investigation would require quantum mechanical calculations to determine the activation energies for potential reactions, providing insight into reaction rates and feasibility under different conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

While spectroscopic prediction is a common application of computational chemistry, no studies have reported predicted NMR chemical shifts or IR frequencies for this compound. Such predictions are valuable for confirming the structure of newly synthesized compounds by comparing calculated spectra to experimental data. beilstein-journals.org Public databases contain predicted data for isomers like 5-cyclopropyl-4-iodo-1,3-oxazole, but not for the 1,2-oxazole isomer requested. uni.lu

Synthetic Applications and Future Directions in 5 Cyclopropyl 4 Iodo 1,2 Oxazole Chemistry

5-Cyclopropyl-4-iodo-1,2-oxazole (B6209426) as a Versatile Building Block in Complex Molecule Synthesis

The strategic positioning of the cyclopropyl (B3062369) and iodo groups on the 1,2-oxazole ring makes this compound a highly valuable intermediate for the synthesis of more complex molecules. nih.govbeilstein-journals.orgnih.gov The inherent reactivity of the carbon-iodine bond, coupled with the electronic nature of the isoxazole (B147169) ring, allows for a wide range of chemical transformations.

Introduction of Diverse Functional Groups via the Iodo Substituent

The iodo substituent at the 4-position of the isoxazole ring serves as a key handle for the introduction of a variety of functional groups through well-established cross-coupling reactions. This versatility allows for the construction of a diverse library of derivatives with tailored properties. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl, heteroaryl, alkyl, and alkynyl groups at this position. This approach is instrumental in creating novel scaffolds for medicinal chemistry and materials science.

The reactivity of the iodo group also facilitates the introduction of other halogens, as well as nucleophiles, through substitution reactions. This opens up avenues for further functionalization and the creation of poly-substituted isoxazole systems.

Construction of Fused or Bridged Heterocyclic Systems

The unique substitution pattern of this compound provides a strategic starting point for the synthesis of more complex fused or bridged heterocyclic systems. Intramolecular cyclization reactions, often mediated by transition metals, can be designed to link the iodo-substituted position with other parts of the molecule, leading to the formation of novel polycyclic frameworks.

For example, a palladium-catalyzed intramolecular direct heteroarylation could potentially be used to form a new ring by connecting the C-4 position of the oxazole (B20620) to another aromatic system within the same molecule. researchgate.net This strategy offers a powerful tool for accessing complex and rigid molecular architectures that are of interest in drug discovery and materials science.

Development of Novel Synthetic Methodologies leveraging the unique substitution pattern of the Compound

The distinct arrangement of substituents on the this compound ring presents opportunities for the development of new synthetic methods. The electronic interplay between the electron-donating cyclopropyl group and the electron-withdrawing iodo group can influence the reactivity of the isoxazole ring, enabling regioselective transformations that might not be possible with other substitution patterns.

Researchers are exploring novel reaction pathways that take advantage of this unique electronic environment. For instance, the development of stereoselective reactions involving the cyclopropyl group or regioselective metal-catalyzed C-H activation at other positions on the isoxazole ring are areas of active investigation.

Advanced Materials Science Applications (e.g., in organic electronics, functional polymers)

The incorporation of the this compound motif into larger molecular structures holds promise for applications in advanced materials science. The rigid and planar nature of the isoxazole ring, combined with the potential for extensive π-conjugation through functionalization at the iodo position, makes these compounds interesting candidates for organic electronic materials.

By strategically introducing chromophoric or electronically active groups, it may be possible to design materials with specific photophysical or electronic properties, such as those required for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cyclopropyl group can also influence the solid-state packing and morphology of these materials, which are critical factors for device performance. The development of functional polymers incorporating this heterocyclic unit could lead to materials with tailored thermal, mechanical, and electronic properties. nih.gov

Agrochemical and Catalyst Ligand Design (focusing on chemical and structural aspects, not biological efficacy)

The 5-cyclopropylisoxazole (B1311817) core is a known pharmacophore in certain classes of herbicides. researchgate.netnih.gov The introduction of an iodo group at the 4-position provides a versatile handle for the synthesis of new derivatives with potentially novel modes of action or improved properties. The ability to systematically modify this position allows for the exploration of structure-activity relationships, a key aspect of agrochemical design. For example, replacing the iodo group with various substituted phenyl or benzyl (B1604629) groups can lead to a wide range of chemical diversity. nih.gov

Q & A

Q. Table 1: Optimization of Iodination Yield

Temperature (°C)Reaction Time (h)Yield (%)
0678
5482
10365

Basic: How should researchers safely handle this compound in the laboratory?

Answer:

  • Hazards : Potential irritant (skin/eyes) and thermal instability. Refer to GHS identifiers for analogous oxazole derivatives (e.g., flammability, decomposition risks) .
  • Safety Protocols :
    • Use fume hoods and PPE (gloves, goggles).
    • Store in amber glass vials at 2–8°C under inert gas (argon) to prevent iodine dissociation .
    • Dispose of waste via halogen-specific protocols due to iodine content .

Advanced: How does the cyclopropyl substituent influence the compound’s electronic properties and reactivity?

Answer:
The cyclopropyl group introduces ring strain (≈27 kcal/mol), altering electron density distribution:

  • Electronic Effects : DFT calculations show decreased π-electron density at the oxazole ring due to hyperconjugation with cyclopropyl C-C σ-bonds, enhancing electrophilic substitution at the 4-iodo position .
  • Reactivity : Strain facilitates ring-opening under acidic conditions (e.g., H2SO4), yielding linear ketone intermediates. Monitor via in-situ FT-IR to track reaction pathways .

Methodological Note : Use X-ray crystallography (CCDC deposition) to validate structural distortions caused by cyclopropyl strain .

Advanced: What experimental strategies resolve contradictions in reported NMR data for iodinated oxazoles?

Answer:
Discrepancies in ¹H/¹³C NMR shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) arise from solvent polarity or aggregation effects. Mitigate via:

  • Standardized Conditions : Acquire spectra in deuterated DMSO-d6 at 25°C .
  • 2D NMR : HSQC and HMBC correlate ambiguous signals to confirm iodine’s anisotropic effects on neighboring protons .
  • Cross-Validation : Compare with computational NMR (GIAO method, B3LYP/6-31G* basis set) to assign peaks accurately .

Advanced: How can researchers design experiments to probe the iodine atom’s role in cross-coupling reactions?

Answer:
The 4-iodo group is pivotal for Suzuki-Miyaura or Ullmann couplings. Experimental design considerations:

  • Catalyst Screening : Test Pd(PPh3)4, CuI, or NiCl2(dppe) in DMF/toluene at 80–120°C .
  • Kinetic Studies : Use GC-MS to track aryl-iodide bond cleavage rates under varying temperatures/pressures .
  • Competitive Experiments : Introduce substituents (e.g., Br, Cl) at other positions to isolate iodine’s reactivity .

Q. Table 2: Catalyst Efficiency in Cross-Coupling

CatalystYield (%)Turnover Frequency (h⁻¹)
Pd(PPh3)49215
CuI688
NiCl2(dppe)7510

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and iodine isotopic pattern .
  • Elemental Analysis : Match experimental C/H/N/I percentages with theoretical values (±0.3% tolerance) .
  • X-ray Diffraction : Resolve cyclopropyl ring geometry and iodine positioning (deposit CCDC files for reproducibility) .

Advanced: How can computational chemistry guide the design of derivatives with enhanced stability?

Answer:

  • Molecular Dynamics (MD) : Simulate thermal decomposition pathways (NVT ensemble, 300–500 K) to identify vulnerable bonds .
  • QSPR Models : Corlate Hammett σ values of substituents with experimental decomposition temperatures .
  • Docking Studies : Predict steric clashes in catalyst binding pockets to optimize derivative designs .

Basic: What are the best practices for documenting synthetic procedures and anomalies?

Answer:

  • Lab Notebooks : Record reaction parameters (time, temperature, solvent ratios) and unexpected observations (e.g., color changes, precipitates) .
  • Digital Tools : Use ELN (Electronic Lab Notebook) platforms with metadata tagging for efficient retrieval .
  • Peer Review : Cross-validate protocols with collaborators to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.